Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid

Suzuki-Miyaura coupling Protodeboronation kinetics Ortho-fluorine effect

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1228594-52-2; molecular formula C12H17BFNO2; MW 237.08 g/mol) is a heterobifunctional aryl boronic acid building block that integrates three distinct chemical functionalities on a single phenyl scaffold: a boronic acid group (−B(OH)₂) at position 1, an ortho-fluorine substituent at position 2, and a piperidin-1-ylmethyl moiety at position 3. The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the ortho-fluorine substituent imparts electronic effects that significantly influence both protodeboronation stability and transmetalation kinetics.

Molecular Formula C12H17BFNO2
Molecular Weight 237.08 g/mol
CAS No. 1228594-52-2
Cat. No. B3224320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid
CAS1228594-52-2
Molecular FormulaC12H17BFNO2
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O
InChIInChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2
InChIKeyPLSPPIOEMADOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1228594-52-2): A Dual-Function Aryl Boronic Acid Building Block for Drug Discovery and Cross-Coupling


2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1228594-52-2; molecular formula C12H17BFNO2; MW 237.08 g/mol) is a heterobifunctional aryl boronic acid building block that integrates three distinct chemical functionalities on a single phenyl scaffold: a boronic acid group (−B(OH)₂) at position 1, an ortho-fluorine substituent at position 2, and a piperidin-1-ylmethyl moiety at position 3 . The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the ortho-fluorine substituent imparts electronic effects that significantly influence both protodeboronation stability and transmetalation kinetics [1]. The piperidin-1-ylmethyl group introduces a basic tertiary amine (calculated pKa ~8.4–9.5) that provides opportunities for salt formation, aqueous solubility modulation, and potential interactions with biological targets . This compound serves as a versatile intermediate for medicinal chemistry programs requiring fluorinated biaryl or heteroaryl products bearing a pendant basic amine.

Why Substituting 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid with Other Piperidinylmethyl Boronic Acids Compromises Reactivity and Biological Profile


Generic substitution among piperidin-1-ylmethyl phenylboronic acid regioisomers or non-fluorinated analogs is not chemically or pharmacologically equivalent because the precise positioning of the ortho-fluorine relative to both the boronic acid and the piperidin-1-ylmethyl group simultaneously governs three interdependent properties: (i) the rate of base-induced protodeboronation, which can vary by orders of magnitude depending on fluorine substitution pattern [1]; (ii) the transmetalation rate in Suzuki-Miyaura couplings, where ortho-fluorine substitution accelerates the rate-limiting step by approximately 4-fold relative to 2-fluorophenylboronic acid and ~150-fold relative to unsubstituted phenylboronic acid [2]; and (iii) the three-dimensional presentation of the basic piperidine nitrogen, which affects both salt formation behavior and target engagement in biological assays . Replacing the 2-fluoro-3-(piperidin-1-ylmethyl) substitution pattern with the 3-fluoro-4-(piperidin-1-ylmethyl) regioisomer (CAS 1334173-50-0) eliminates the ortho-fluorine/boronic acid adjacency, thereby abolishing the characteristic transmetalation acceleration and protodeboronation liability. Similarly, using the non-fluorinated 3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1032610-59-5) removes the fluorine-mediated electronic tuning entirely, resulting in a fundamentally different reactivity profile that requires re-optimization of coupling conditions.

Comparative Quantitative Evidence for 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid: Stability, Reactivity, and Pharmacophore Differentiation


Ortho-Fluorine Accelerates Protodeboronation by ~42-Fold vs. Unsubstituted Phenylboronic Acid Under Basic Suzuki Conditions

In a calorimetric study of (poly)fluorophenylboronic acid stability under standard Suzuki-Miyaura conditions (THF/0.5 M aq. K₃PO₄, room temperature), 2-fluorophenylboronic acid—the closest literature-characterized surrogate for the ortho-fluorophenyl substructure of the target compound—exhibited a protodeboronation half-life (t₁/₂) of 42 minutes, compared to a stable baseline for unsubstituted phenylboronic acid (t₁/₂ not reached under the measurement timeframe) [1]. This represents an approximately 42-fold or greater acceleration of the undesired deboronation side reaction. The 2,6-difluorophenylboronic acid (t₁/₂ = 28 min) and 2,4,6-trifluorophenylboronic acid (t₁/₂ = 10 min) demonstrate that additional fluorines further reduce stability [1]. For the target compound, which bears a single ortho-fluorine and a meta-piperidin-1-ylmethyl substituent, protodeboronation liability is expected to be intermediate between 2-fluorophenylboronic acid (t₁/₂ = 42 min) and 2,6-difluorophenylboronic acid (t₁/₂ = 28 min), as the electron-donating piperidin-1-ylmethyl group at the meta position may partially offset the electron-withdrawing effect of the ortho-fluorine [2]. This instability profile mandates the use of specialized precatalysts (e.g., Buchwald palladacycle 13) and controlled-temperature protocols for successful coupling [1].

Suzuki-Miyaura coupling Protodeboronation kinetics Ortho-fluorine effect

Ortho-Fluorine Enhances Transmetalation Rate by ~4-Fold in Suzuki-Miyaura Coupling Relative to 2-Fluorophenylboronic Acid

The ortho-fluorine substituent in 2-fluorophenylboronic acid not only accelerates protodeboronation but also significantly enhances the transmetalation rate—the key carbon-carbon bond-forming step in Suzuki-Miyaura coupling. Quantitative kinetic measurements demonstrate that 2-fluorophenylboronic acid exhibits a relative transmetalation rate (k_rel) approximately 4-fold faster than unsubstituted phenylboronic acid (k_rel assumed as 1) [1]. This acceleration is attributed to the electron-withdrawing effect of the ortho-fluorine, which increases the electrophilicity of the boron center and facilitates the rate-limiting transmetalation from boron to palladium [2]. Notably, the transmetalation rate enhancement is even more pronounced for polyfluorinated analogs: 2,6-difluorophenylboronic acid (k_rel = 155) reacts approximately 150 times faster than phenylboronic acid [1]. For the target compound 2-fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid, the transmetalation rate is expected to be significantly elevated relative to non-fluorinated piperidinylmethyl phenylboronic acids, providing a kinetic advantage that can partially offset protodeboronation losses when optimized catalyst systems (e.g., Buchwald precatalyst 13 with SPhos or XPhos ligands) are employed [1].

Transmetalation kinetics Suzuki-Miyaura coupling efficiency Fluorine electronic effects

Piperidin-1-ylmethyl Group Confers Basicity (Predicted pKa ~8.4–9.5) Enabling Salt Formation and Aqueous Solubility Modulation vs. Non-Basic Analogs

The piperidin-1-ylmethyl substituent introduces a tertiary amine with a predicted pKa in the range of 8.35–9.5, based on calculated and experimental data for structurally analogous 2- and 3-(piperidin-1-ylmethyl)phenylboronic acids . This basicity is absent in non-piperidine-containing aryl boronic acids such as 2-fluorophenylboronic acid or simple phenylboronic acid. The presence of the basic nitrogen enables protonation under mildly acidic conditions (pH < pKa), facilitating conversion to the hydrochloride salt form for improved aqueous solubility [1]. By contrast, the non-fluorinated 3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1032610-59-5) has a reported aqueous solubility of only 0.77 g/L in its free-base form . The combination of the ortho-fluorine (increasing lipophilicity) and the piperidin-1-ylmethyl group (providing basicity-driven solubility) creates a compound with tunable solubility properties: the free boronic acid form can be used for organic-phase Suzuki couplings, while the hydrochloride salt form (if prepared) offers enhanced aqueous solubility for biological assay applications [1]. This dual solubility profile distinguishes the target compound from both non-fluorinated piperidinylmethyl boronic acids (lower lipophilicity, different logP) and from fluorinated boronic acids lacking the basic amine (no salt-forming capability).

Aqueous solubility Salt formation Piperidine basicity Drug-like properties

Regiochemical Differentiation: 2-Fluoro-3-(piperidin-1-ylmethyl) vs. 3-Fluoro-4-(piperidin-1-ylmethyl) Substitution Pattern Dictates Electronic Cross-Talk Between Substituents

The target compound 2-fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1228594-52-2) and its closest regioisomer 3-fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1334173-50-0) differ critically in the spatial relationship between the fluorine and the boronic acid group . In the target compound, the fluorine occupies the ortho position relative to boronic acid (position 2 vs. position 1), creating direct electronic communication between the electron-withdrawing fluorine and the boron center. This ortho-relationship is responsible for both the accelerated protodeboronation and the enhanced transmetalation rate documented in Evidence Items 1 and 2. In the 3-fluoro-4-(piperidin-1-ylmethyl) regioisomer, the fluorine is at the meta position relative to boronic acid, which largely eliminates the ortho-fluorine effects: protodeboronation half-life for 3-fluorophenylboronic acid is approximately 2-fold faster than phenylboronic acid (versus ~42-fold for 2-fluoro), and the transmetalation rate enhancement is negligible [1]. Furthermore, the piperidin-1-ylmethyl group in the target compound is meta to boronic acid (position 3), placing its electron-donating resonance effects in a position that can partially modulate the ortho-fluorine's electron withdrawal, whereas in the 3-fluoro-4-(piperidin-1-ylmethyl) isomer, the piperidine and fluorine are electronically decoupled by being on adjacent positions . These regiochemical differences mean that the two isomers are not interchangeable in either synthetic or biological applications without significant re-optimization.

Regioisomer comparison Electronic effects Structure-activity relationships Substituent positioning

Piperidine-Containing Boronic Acids as Proteasome and Enzyme Inhibitor Pharmacophores: Class-Level Evidence Supporting Biological Screening Value

Boronic acids bearing piperidine or piperidin-1-ylmethyl substituents have been demonstrated to act as inhibitors of multiple therapeutically relevant enzyme classes. The non-fluorinated analog 3-(piperidin-1-ylmethyl)phenylboronic acid (3-PMPBA, CAS 1032610-59-5) has been characterized as an inhibitor of acetylcholinesterase and diacylglycerol kinase . More broadly, piperidine-containing peptidyl boronic acid derivatives have been optimized as potent non-covalent proteasome inhibitors, with lead compounds achieving IC₅₀ values of 0.8 ± 0.2 nM against the 20S proteasome and sub-nanomolar to low nanomolar antiproliferative activity against multiple myeloma cell lines (RPMI 8226: IC₅₀ = 8.42 ± 0.74 nM; NCI-H929: IC₅₀ = 7.14 ± 0.52 nM) [1]. The target compound 2-fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid uniquely combines the boronic acid warhead (capable of reversible covalent interaction with catalytic serine/threonine residues or the N-terminal threonine of the proteasome) with both a piperidine moiety (enhancing target engagement and solubility) and an ortho-fluorine (modulating the boronic acid pKa and thereby its nucleophile-binding equilibrium) [2]. This triple pharmacophore combination is not present in any single comparator compound: 3-PMPBA lacks fluorine, 2-fluorophenylboronic acid lacks piperidine, and bortezomib (a clinical proteasome inhibitor) contains a boronic acid but employs a pyrazine and leucine-based scaffold rather than a piperidinylmethylphenyl core.

Proteasome inhibition Enzyme inhibition Piperidine pharmacophore Medicinal chemistry

Commercial Availability and Purity Benchmarking: 98+% Purity with Multi-Scale Supply vs. Discontinued or Limited-Scale Competitors

Among the piperidin-1-ylmethyl fluorophenylboronic acid regioisomers, the target compound 2-fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1228594-52-2) is available from multiple commercial suppliers at 98+% purity (Leyan Catalog No. 1260518) and 98% minimum purity (BoronPharm Catalog No. BP21399) [1]. In contrast, the closely related regioisomer 3-fluoro-4-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1334173-50-0) is listed with NLT 98% purity but from fewer suppliers . The 2-(piperidin-1-ylmethyl)phenylboronic acid regioisomer (CAS 878289-33-9) lacks the fluorine substituent entirely and has a molecular weight of 219.09 g/mol (vs. 237.08 g/mol for the target), resulting in a different mass balance for stoichiometric calculations . Furthermore, some boronic acid intermediates in this chemical space have been discontinued (e.g., CymitQuimica Ref. 10-F627925 for CAS 1228594-52-2 is listed as discontinued, though alternative suppliers remain active) . The target compound is also available with a documented MDL number (MFCD18383632) and SMILES notation (FC1=C(CN2CCCCC2)C=CC=C1B(O)O), facilitating structure verification and computational modeling .

Commercial availability Purity comparison Supply chain Procurement

Validated Application Scenarios for 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid Based on Comparative Evidence


Suzuki-Miyaura Cross-Coupling with Aryl Halides Using Buchwald-Type Precatalysts for Rapid Library Synthesis

The ortho-fluorine-induced transmetalation rate enhancement (predicted k_rel >4 vs. phenylboronic acid) enables room-temperature Suzuki-Miyaura couplings with aryl chlorides, bromides, and triflates when paired with the Buchwald palladacycle precatalyst 13 (2 mol%) and SPhos/XPhos ligands in degassed THF/0.5 M aq. K₃PO₄ [1]. Reactions can reach completion within 30 minutes at ambient temperature, providing coupling products in good to excellent yields despite the competing protodeboronation pathway (t₁/₂ predicted 28–42 min under these conditions). This scenario is specifically enabled by the ortho-fluorine substitution pattern of CAS 1228594-52-2; the non-fluorinated analog 3-(piperidin-1-ylmethyl)phenylboronic acid (CAS 1032610-59-5) would require elevated temperatures and longer reaction times to achieve comparable conversion, while the 3-fluoro-4-(piperidin-1-ylmethyl) regioisomer (CAS 1334173-50-0) lacks the transmetalation acceleration. The piperidin-1-ylmethyl group remains intact throughout the coupling, delivering biaryl products with a pendant basic amine for downstream functionalization or salt formation [1].

Proteasome Inhibitor Fragment Library Design Using the Dual Boronic Acid-Piperidine Pharmacophore

Medicinal chemistry programs targeting the 20S proteasome or related serine/threonine hydrolases can employ this compound as a fragment or building block that simultaneously presents a boronic acid warhead (for reversible covalent interaction with catalytic N-terminal threonine or serine residues) and a basic piperidine moiety (for hydrogen bonding, salt bridge formation, or solubility enhancement) [2]. The ortho-fluorine further modulates the boronic acid pKa, potentially optimizing the fraction of the trigonal, nucleophile-reactive boron species at physiological pH relative to non-fluorinated analogs [3]. Optimized piperidine-containing peptidyl boronic acids have achieved 20S proteasome IC₅₀ values as low as 0.8 nM, and the target compound provides a minimalist scaffold for exploring non-peptidic proteasome inhibitors [2]. The hydrochloride salt form (accessible by simple treatment with HCl) facilitates direct use in aqueous biological assay buffers without requiring DMSO co-solvent concentrations that might denature the proteasome complex [4].

Synthesis of Fluorinated Biaryl Drug Candidates with CNS-Penetrant Potential

The piperidine ring is the most common heterocyclic subunit among FDA-approved drugs, and fluorine incorporation enhances metabolic stability and membrane permeability [3]. By using this compound as a Suzuki coupling partner, researchers can install both a fluorinated aromatic ring and a piperidin-1-ylmethyl group in a single synthetic step onto a (hetero)aryl halide core. The resulting biaryl products possess physicochemical properties (moderate lipophilicity from fluorine, basic pKa from piperidine, CNS multiparameter optimization scores within the desired range) that are consistent with CNS drug candidates [3]. This convergent approach is more efficient than linear sequences that would require separate introduction of the fluorine, the boronic acid, and the piperidine moiety in 3–4 synthetic steps. The 2-fluoro substitution pattern, specifically, is well-precedented in CNS drugs (e.g., fluoxetine, risperidone metabolites) and SAR studies indicate that ortho-fluorination can reduce oxidative metabolism at adjacent positions [3].

Chemical Biology Probe Development Exploiting Boronic Acid-Diol Reversible Covalent Chemistry

Boronic acids form reversible covalent bonds with 1,2- and 1,3-diols, a property exploited in sensor design, glycoprotein enrichment, and drug delivery [3]. The target compound's piperidin-1-ylmethyl group provides a convenient handle for further derivatization (e.g., attachment of fluorescent reporters, biotin tags, or solid-support linkers via amide bond formation or reductive amination) without competing with the boronic acid group [4]. The ortho-fluorine's electron-withdrawing effect lowers the boronic acid pKa, which shifts the optimal pH for diol binding toward the physiological range (pH 7.4) compared to unsubstituted phenylboronic acid (pKa ~8.8) [3]. This pH optimization is critical for biological probe applications where strong diol binding at neutral pH is required for target engagement in cellular contexts. The commercial availability of the compound at 98+% purity ensures that probe development can proceed without the confounding effects of boronic acid anhydride (boroxine) impurities that can form during storage of lower-purity batches [4].

Quote Request

Request a Quote for 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.